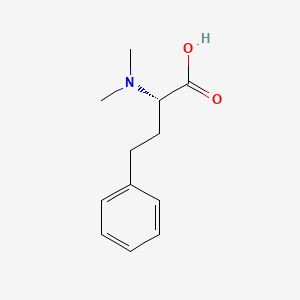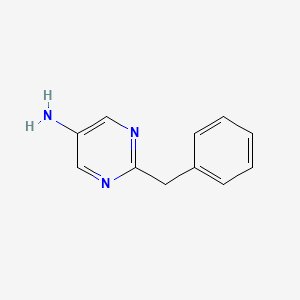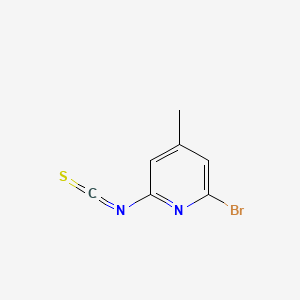
2-Bromo-6-isothiocyanato-4-methylpyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Bromo-6-isothiocyanato-4-methylpyridine is a chemical compound that belongs to the class of bromopyridines It is characterized by the presence of a bromine atom at the 2-position, an isothiocyanate group at the 6-position, and a methyl group at the 4-position of the pyridine ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-6-isothiocyanato-4-methylpyridine can be achieved through several methods. One common approach involves the reaction of 2-bromo-6-methylpyridine with thiophosgene (CSCl2) under controlled conditions to introduce the isothiocyanate group. The reaction typically requires an inert atmosphere and a suitable solvent such as dichloromethane. The reaction is carried out at low temperatures to prevent decomposition of the isothiocyanate group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity of the product. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
化学反应分析
Types of Reactions: 2-Bromo-6-isothiocyanato-4-methylpyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Addition Reactions: The isothiocyanate group can participate in addition reactions with nucleophiles to form thiourea derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfonyl derivatives or reduction to form amines.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium azide, potassium thiocyanate, or alkyl halides can be used under basic conditions.
Addition Reactions: Nucleophiles such as primary amines or alcohols can be used in the presence of a base.
Oxidation and Reduction Reactions: Oxidizing agents like hydrogen peroxide or reducing agents like lithium aluminum hydride can be employed.
Major Products Formed:
Substitution Reactions: Formation of azido, thiocyanato, or alkoxy derivatives.
Addition Reactions: Formation of thiourea or carbamate derivatives.
Oxidation and Reduction Reactions: Formation of sulfonyl or amine derivatives.
科学研究应用
2-Bromo-6-isothiocyanato-4-methylpyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in the preparation of heterocyclic compounds.
Biology: The compound can be used to modify biomolecules such as proteins and nucleic acids, enabling the study of their functions and interactions.
Industry: The compound can be used in the production of specialty chemicals and materials, including polymers and dyes.
作用机制
The mechanism of action of 2-Bromo-6-isothiocyanato-4-methylpyridine involves its reactivity towards nucleophiles. The isothiocyanate group is highly electrophilic and can react with nucleophilic sites on biomolecules, leading to the formation of covalent bonds. This reactivity can be exploited in the design of inhibitors that target specific enzymes or receptors. The bromine atom can also participate in substitution reactions, allowing for further functionalization of the compound.
相似化合物的比较
2-Bromo-4-methylpyridine: Lacks the isothiocyanate group, making it less reactive towards nucleophiles.
2-Isothiocyanato-4-methylpyridine: Lacks the bromine atom, limiting its use in substitution reactions.
6-Bromo-4-methylpyridine:
Uniqueness: 2-Bromo-6-isothiocyanato-4-methylpyridine is unique due to the presence of both the bromine and isothiocyanate groups, which confer a high degree of reactivity and versatility. This dual functionality allows for a wide range of chemical transformations and applications in various fields.
属性
分子式 |
C7H5BrN2S |
|---|---|
分子量 |
229.10 g/mol |
IUPAC 名称 |
2-bromo-6-isothiocyanato-4-methylpyridine |
InChI |
InChI=1S/C7H5BrN2S/c1-5-2-6(8)10-7(3-5)9-4-11/h2-3H,1H3 |
InChI 键 |
ORDYIIKMQNBIRA-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=NC(=C1)Br)N=C=S |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[3-(Difluoromethyl)thiophen-2-yl]methanamine hydrochloride](/img/structure/B15296848.png)
![Tert-butyl 3-[(methylamino)methyl]benzoate hydrochloride](/img/structure/B15296856.png)
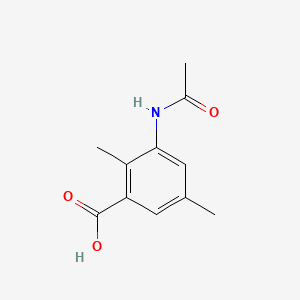
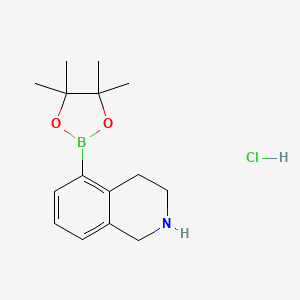
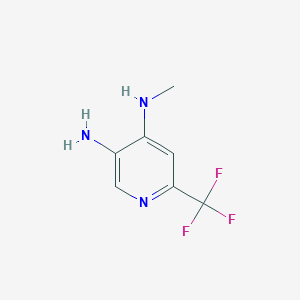
![3-(Hydroxymethyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B15296888.png)

![2-Amino-3-[3-(propan-2-yl)phenyl]propanoic acid hydrochloride](/img/structure/B15296893.png)

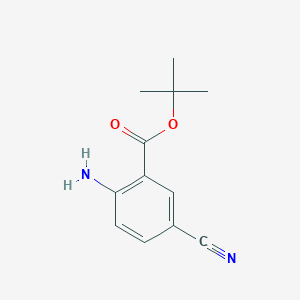
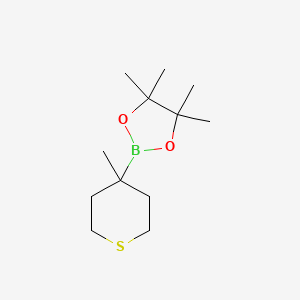
![7-(Bromomethyl)bicyclo[4.2.0]octa-1,3,5-triene](/img/structure/B15296916.png)
